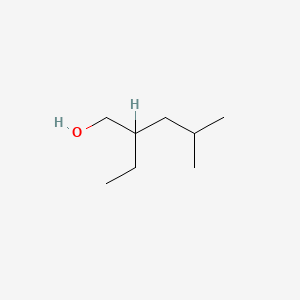

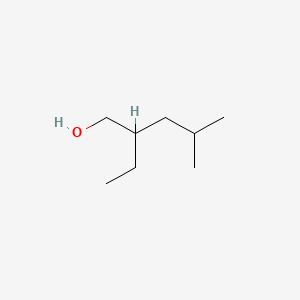

2-Ethyl-4-methylpentan-1-ol

Description

2-Ethyl-4-methyl-1-pentanol is a primary alcohol.

Properties

IUPAC Name |

2-ethyl-4-methylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-4-8(6-9)5-7(2)3/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHSJPKDWOFACC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861723 | |

| Record name | 1-pentanol, 2-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106-67-2 | |

| Record name | 2-Ethyl-4-methylpentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-4-methylpentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanol, 2-ethyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-pentanol, 2-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-4-methylpentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-4-METHYLPENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80V2E9GXUZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethyl-4-methyl-1-pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Ethyl-4-methylpentan-1-ol (CAS: 106-67-2): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available technical information on 2-Ethyl-4-methylpentan-1-ol. It is intended for informational purposes for a scientific audience. Notably, there is a significant lack of published research regarding its specific applications, biological activity, and detailed experimental protocols within the fields of drug development and life sciences.

Introduction

This compound, identified by the CAS number 106-67-2, is a branched-chain primary alcohol.[1][2] Structurally, it is an eight-carbon alcohol, a member of the C8 chemical class.[3] While it has applications in various industrial processes, its role and activity in biological systems and pharmaceutical development are not well-documented in scientific literature. This guide consolidates the available physicochemical, safety, and limited toxicological data for this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 106-67-2 | [1][2] |

| Molecular Formula | C₈H₁₈O | [1] |

| Molecular Weight | 130.23 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Ethyl-4-methyl-1-pentanol, 2-Ethylisohexanol | [1] |

| Appearance | Colorless liquid/Oil | [5] |

| Boiling Point | 176.5 °C | [5] |

| Melting Point | -61.15 °C (estimate) | [5] |

| Density | 0.8260 g/cm³ | [5] |

| Solubility | Soluble in chloroform and methanol. Limited solubility in water. | [5] |

| Refractive Index | 1.4270 | [5] |

| pKa | 15.05 ± 0.10 (Predicted) | [5] |

| LogP | 1.812 (estimate) | [5] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The GHS classification and associated precautionary statements are crucial for its safe handling in a laboratory setting.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Skin Irritation, Category 2 | GHS07 | Warning | H315: Causes skin irritation |

| Eye Irritation, Category 2 | GHS07 | Warning | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation, Category 4 | GHS07 | Warning | H332: Harmful if inhaled |

| Specific target organ toxicity — single exposure, Category 3 | GHS07 | Warning | H335: May cause respiratory irritation |

Data sourced from PubChem and other chemical safety databases.[4][6]

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501.

Toxicological and Metabolic Profile

Detailed toxicological and metabolic studies specifically on this compound are scarce in the available literature. However, general toxicological principles for aliphatic alcohols can provide some insight.

Aliphatic alcohols are known to be metabolized in the liver primarily by alcohol dehydrogenase to their corresponding aldehydes, which are then further oxidized to carboxylic acids by aldehyde dehydrogenase.[7] These metabolites can contribute to the overall toxicity of the parent alcohol.[7] The toxicity of straight-chain primary alcohols has been shown to correlate with their carbon chain length.[1] Some studies on branched-chain alcohols suggest their metabolism can yield a variety of metabolites, some of which may be toxic.

One study on the toxic effects of various aliphatic alcohols in perfused rat liver indicated that alcohol-induced hepatotoxicity is likely due to membrane damage caused by the solvent properties of the alcohols.[1] Another source suggests that this compound has been shown to have toxic effects in test animals at high doses but does not cause acute toxicities in rats at lower doses.[3]

A conceptual diagram of the general metabolic pathway for primary alcohols is presented below.

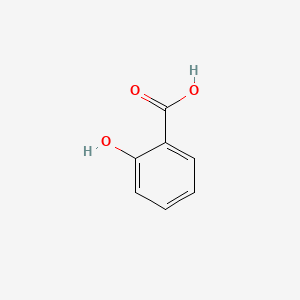

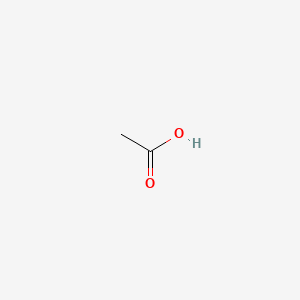

Caption: General metabolic conversion of a primary alcohol.

Applications and Experimental Use

The documented applications of this compound are primarily in non-pharmaceutical fields. It has been identified as a volatile chemical that can be used in the diagnosis of ratoon stunting disease in sugarcane.[2] There is a notable absence of published studies detailing its use as a solvent in drug formulations, as a starting material in the synthesis of active pharmaceutical ingredients, or as a tool compound in biological research.

While a detailed experimental protocol for the synthesis of the corresponding aldehyde, 2-ethyl-4-methylpentanal, via a crossed aldol condensation is available, a specific and detailed protocol for the synthesis of this compound itself is not readily found in the searched literature.[8] Similarly, detailed and validated analytical methods for its quantification in biological matrices are not specifically described, though general methods for aldehyde analysis, which could potentially be adapted, are available.

Conclusion

This compound is a branched-chain primary alcohol with well-defined physicochemical properties and established hazard classifications. However, for professionals in drug development and life sciences research, there is a significant information gap. The lack of data on its biological activity, pharmacokinetic and pharmacodynamic profiles, and specific experimental applications in these fields suggests that it is not a compound of high interest in current pharmaceutical research. Further investigation would be required to ascertain any potential utility in these areas.

References

- 1. The toxic and metabolic effects of 23 aliphatic alcohols in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 106-67-2 [chemicalbook.com]

- 3. 2-Ethyl-4-methyl-1-pentanol | 106-67-2 | AAA10667 [biosynth.com]

- 4. 2-Ethyl-4-methylpentanol | C8H18O | CID 7821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 106-67-2 [m.chemicalbook.com]

- 6. 2-Ethyl-4-methylpentanol | C8H18O | CID 7821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mmsl.cz [mmsl.cz]

- 8. benchchem.com [benchchem.com]

Spectral Analysis of 2-Ethyl-4-methylpentan-1-ol: A Technical Guide

This guide provides an in-depth analysis of the spectral data for 2-Ethyl-4-methylpentan-1-ol, tailored for researchers, scientists, and professionals in drug development. It encompasses a detailed presentation of its mass spectrometry, ¹³C-NMR, and ¹H-NMR data, alongside the methodologies employed for their acquisition.

Mass Spectrometry (MS)

The mass spectrum of this compound provides critical information about its molecular weight and fragmentation pattern, aiding in the elucidation of its structure.

Table 1: Mass Spectrometry Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 130 | Not Observed | [C₈H₁₈O]⁺ (Molecular Ion) |

| 112 | 2.7 | [M-H₂O]⁺ |

| 97 | 3.2 | [M-CH₂OH]⁺ |

| 83 | 14.8 | [M-C₂H₅OH]⁺ or [C₆H₁₁]⁺ |

| 70 | 11.8 | [C₅H₁₀]⁺ |

| 57 | 100.0 | [C₄H₉]⁺ (tert-Butyl cation) |

| 56 | 30.2 | [C₄H₈]⁺ |

| 55 | 22.4 | [C₄H₇]⁺ |

| 43 | 37.0 | [C₃H₇]⁺ (Isopropyl cation) |

| 41 | 26.4 | [C₃H₅]⁺ (Allyl cation) |

| 29 | 12.5 | [C₂H₅]⁺ (Ethyl cation) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum indicates the presence of eight distinct carbon environments in this compound.

Table 2: ¹³C-NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 65.4 | C1 (-CH₂OH) |

| 46.5 | C2 (-CH(CH₂CH₃)-) |

| 40.1 | C3 (-CH₂-) |

| 25.0 | C4 (-CH(CH₃)₂) |

| 23.2 | C5, C6 (-CH(CH₃)₂) |

| 21.0 | C7 (-CH₂CH₃) |

| 11.5 | C8 (-CH₂CH₃) |

¹H-NMR Spectroscopy

The ¹H-NMR spectrum provides information on the different types of protons and their neighboring environments.[1]

Table 3: ¹H-NMR Spectral Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Proton Assignment |

| 3.53 | Doublet of doublets | 2H | H1 (-CH₂OH) |

| 1.68 | Multiplet | 1H | H4 (-CH(CH₃)₂) |

| 1.85 - 1.03 | Multiplet | 6H | H2, H3, H7 (-CH-, -CH₂-, -CH₂CH₃) |

| 0.90 | Doublet | 6H | H5, H6 (-CH(CH₃)₂) |

| 0.89 | Triplet | 3H | H8 (-CH₂CH₃) |

Experimental Protocols

Mass Spectrometry (GC-MS)

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.

-

Gas Chromatography (GC) Conditions :

-

Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program : Initial temperature of 50°C for 2 minutes, then ramped to 250°C at 10°C/min, and held for 5 minutes.

-

Injection Volume : 1 µL.

-

-

Mass Spectrometry (MS) Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature : 230°C.

-

Quadrupole Temperature : 150°C.

-

Scan Range : m/z 40-400.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 400 MHz NMR spectrometer.

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹³C-NMR Acquisition :

-

Pulse Program : Standard proton-decoupled ¹³C experiment.

-

Relaxation Delay : 2 seconds.

-

Number of Scans : 128 or more to achieve an adequate signal-to-noise ratio.

-

-

¹H-NMR Acquisition :

-

Pulse Program : Standard single-pulse experiment.

-

Relaxation Delay : 1 second.

-

Number of Scans : 16.

-

Structural Elucidation Workflow

The following diagram illustrates the logical workflow of how the different spectral data are integrated to confirm the structure of this compound.

Caption: Workflow for the structural elucidation of this compound.

References

In-Depth Technical Guide: Mass Spectrometry of 2-Ethyl-4-methylpentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 2-Ethyl-4-methylpentan-1-ol (C₈H₁₈O), a primary alcohol with applications in various chemical syntheses. This document details the expected fragmentation patterns under electron ionization (EI), presents quantitative mass spectral data, outlines a standard experimental protocol for its analysis, and visualizes the key fragmentation pathways.

Electron Ionization Mass Spectrum: Data Summary

The mass spectrum of this compound is characterized by significant fragmentation, with the molecular ion peak being weak or absent, a common feature for primary alcohols. The fragmentation is dominated by α-cleavage and subsequent loss of neutral molecules. The quantitative data for the major fragments obtained from the electron ionization mass spectrum is summarized in the table below.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 43 | 100 | [C₃H₇]⁺ |

| 57 | 85 | [C₄H₉]⁺ |

| 70 | 65 | [C₅H₁₀]⁺ |

| 56 | 60 | [C₄H₈]⁺ |

| 41 | 55 | [C₃H₅]⁺ |

| 29 | 45 | [C₂H₅]⁺ |

| 84 | 40 | [C₆H₁₂]⁺ |

| 31 | 35 | [CH₂OH]⁺ |

| 73 | 25 | [C₄H₉O]⁺ |

| 101 | 10 | [M - C₂H₅]⁺ |

| 112 | 5 | [M - H₂O]⁺ |

| 130 | <1 | [M]⁺ |

Fragmentation Pathways and Mechanisms

Under electron ionization, this compound undergoes several key fragmentation processes. The primary mechanisms include α-cleavage, dehydration (loss of water), and subsequent fragmentation of the resulting ions.

-

α-Cleavage: The bond between the first and second carbon atoms (C1-C2) is susceptible to cleavage. This results in the formation of a resonance-stabilized oxonium ion and a radical. The most significant α-cleavage for this molecule involves the loss of the largest alkyl group at the α-carbon, leading to the formation of the [M - C₆H₁₃]⁺ ion, which corresponds to the base peak at m/z 31 ([CH₂OH]⁺). However, cleavage of the ethyl group is also a prominent pathway.

-

Dehydration: The loss of a water molecule (18 Da) from the molecular ion can occur, leading to the formation of an alkene radical cation at m/z 112. This is a common fragmentation pathway for alcohols.

-

Secondary Fragmentation: The initial fragment ions can undergo further fragmentation. For instance, the alkyl fragments can lose hydrogen atoms or smaller alkyl groups to form a series of smaller, stable carbocations observed in the spectrum.

The following diagram illustrates the proposed primary fragmentation pathways of this compound.

Caption: Primary fragmentation pathways of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a standard method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

3.1. Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or methanol.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

For unknown samples, dissolve a known weight of the sample in the chosen solvent to achieve a concentration within the calibration range.

3.2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Injector: Split/splitless injector

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Split Ratio: 20:1

-

-

GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 10°C/min.

-

Final Hold: Hold at 240°C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Mass Scan Range: m/z 30 - 300

-

Solvent Delay: 3 minutes

-

3.3. Data Acquisition and Analysis

-

Inject the prepared standards and samples into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.

-

Identify the peak corresponding to this compound based on its retention time, which can be confirmed by injecting a pure standard.

-

Compare the acquired mass spectrum with a reference library (e.g., NIST) to confirm the identity of the compound.

-

For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 43 or 57) against the concentration of the standards. Determine the concentration of the unknown samples from this calibration curve.

The following diagram illustrates the general experimental workflow for the GC-MS analysis.

Caption: Experimental workflow for GC-MS analysis.

An In-depth Technical Guide to the Infrared Spectrum of 2-Ethyl-4-methylpentan-1-ol

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-Ethyl-4-methylpentan-1-ol, tailored for researchers, scientists, and professionals in drug development. This document outlines the key spectral features, a detailed experimental protocol for spectral acquisition, and a logical workflow for spectral analysis.

Introduction

This compound is a primary alcohol with the chemical formula C8H18O.[1] Infrared spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique molecular fingerprint, which is invaluable for structural elucidation and quality control. In the context of drug development, IR spectroscopy can be utilized for raw material identification, purity assessment, and stability testing.

Molecular Structure and Expected Vibrational Modes

The structure of this compound includes a hydroxyl (-OH) group, C-H bonds within ethyl, methyl, and methylene groups, and a C-O single bond. These functional groups give rise to characteristic absorption bands in the IR spectrum. The presence of the hydroxyl group allows for hydrogen bonding, which significantly influences the shape and position of the O-H stretching band.[2]

Quantitative Spectral Data

The infrared spectrum of this compound is characterized by several key absorption bands. The data presented below is a summary of the principal peaks and their assignments.

| Wavenumber (cm⁻¹) | Assignment | Intensity | Vibrational Mode |

| ~3340 | O-H (alcohol) | Strong, Broad | Stretching |

| 2958 | C-H (alkane) | Strong | Asymmetric Stretching |

| 2872 | C-H (alkane) | Strong | Symmetric Stretching |

| 1465 | C-H (CH₂, CH₃) | Medium | Bending (Scissoring/Asymmetric) |

| 1380 | C-H (CH₃) | Medium | Bending (Symmetric) |

| 1045 | C-O (primary alcohol) | Strong | Stretching |

Experimental Protocols

The following is a detailed methodology for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a liquid sample like this compound.

Instrumentation and Materials

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal

-

This compound sample

-

Pipette

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure using Attenuated Total Reflectance (ATR)

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

-

Acquire a background spectrum. This will measure the absorbance of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.[3]

-

-

Sample Application:

-

Using a clean pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[4]

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio. A typical setting is 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Process the spectrum as needed (e.g., baseline correction).

-

Identify and label the major absorption peaks.

-

-

Cleaning:

-

After analysis, clean the ATR crystal thoroughly with a solvent-soaked, lint-free wipe to remove all traces of the sample.

-

Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the experimental process and the interpretation of the resulting IR spectrum.

References

Solubility Profile of 2-Ethyl-4-methylpentan-1-ol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Ethyl-4-methylpentan-1-ol, a branched primary alcohol with applications as a solvent and intermediate in chemical synthesis. Understanding its solubility characteristics in various organic solvents is crucial for its effective use in research, development, and manufacturing processes. This document outlines its known solubility properties, provides a detailed experimental protocol for determining its solubility, and presents a visual workflow for this procedure.

Core Concepts of Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes are more soluble in non-polar solvents. This compound possesses both a polar hydroxyl (-OH) group and a non-polar eight-carbon branched alkyl chain. This amphipathic nature dictates its solubility behavior. The hydroxyl group allows for hydrogen bonding with polar solvents, while the alkyl chain leads to favorable interactions with non-polar organic solvents.[1]

Quantitative Solubility Data

| Solvent Class | Solvent Name | Chemical Formula | Solubility/Miscibility | Notes |

| Protic Solvents | Methanol | CH₃OH | Soluble | Expected to be miscible due to its alcoholic nature.[2] |

| Water | H₂O | 1594 mg/L (at 25 °C, estimated)[3][4] | Limited solubility due to the long, hydrophobic carbon chain.[1] | |

| Ethanol | C₂H₅OH | Soluble/Miscible | As an alcohol, it is expected to be miscible with other short-chain alcohols. | |

| Chlorinated Solvents | Chloroform | CHCl₃ | Soluble | Readily dissolves in this common organic solvent.[2] |

| Aprotic Solvents | Acetone | C₃H₆O | Expected to be soluble/miscible | As a polar aprotic solvent, it should readily dissolve this compound. |

| Non-Polar Solvents | Hexane | C₆H₁₄ | Expected to be soluble/miscible | The long alkyl chain of this compound suggests good solubility in aliphatic hydrocarbons. |

| Toluene | C₇H₈ | Expected to be soluble/miscible | The non-polar nature of toluene makes it a suitable solvent for this compound. |

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in a specific organic solvent, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.[5][6][7][8][9] This method is suitable for determining the saturation point of a liquid solute in a liquid solvent.

Objective:

To quantitatively determine the solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Pipettes and syringes

-

Centrifuge (optional)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of a distinct second phase of the solute is necessary to ensure supersaturation.

-

Prepare at least three replicate samples.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to allow them to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks at 48 and 72 hours to ensure the concentration in the solvent phase has stabilized.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow for the separation of the two phases.

-

Alternatively, the vials can be centrifuged to facilitate a more rapid and complete separation of the excess solute.

-

-

Sample Collection:

-

Carefully extract an aliquot from the clear, saturated solvent phase using a pipette or syringe. It is critical to avoid disturbing the undissolved solute layer.

-

To remove any remaining micro-droplets of the undissolved solute, filter the collected aliquot through a chemically resistant syringe filter (e.g., PTFE) into a clean vial.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the same organic solvent.

-

Analyze the filtered, saturated solution and the calibration standards using a suitable analytical method (e.g., GC-FID or HPLC).

-

Construct a calibration curve from the standards and use it to determine the concentration of this compound in the saturated sample.

-

-

Data Reporting:

-

Express the solubility as grams of solute per 100 mL of solvent ( g/100 mL) or as a percentage by weight or volume.

-

Report the average solubility and the standard deviation from the replicate samples.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound CAS#: 106-67-2 [m.chemicalbook.com]

- 3. Human Metabolome Database: Showing metabocard for 2-Ethyl-4-methyl-1-pentanol (HMDB0013818) [hmdb.ca]

- 4. 2-ethyl-4-methyl-1-pentanol, 106-67-2 [thegoodscentscompany.com]

- 5. enamine.net [enamine.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. bioassaysys.com [bioassaysys.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. dissolutiontech.com [dissolutiontech.com]

Synthesis of 2-Ethyl-4-methylpentan-1-ol: A Preliminary Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies into the synthesis of 2-Ethyl-4-methylpentan-1-ol. This document outlines a two-step synthetic pathway, commencing with a base-catalyzed crossed aldol condensation to form the intermediate aldehyde, 2-Ethyl-4-methylpentanal, followed by its reduction to the target primary alcohol. Detailed experimental protocols, quantitative data summarization, and process visualizations are provided to support research and development in this area.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process:

-

Step 1: Crossed Aldol Condensation. Propanal and isovaleraldehyde (3-methylbutanal) undergo a base-catalyzed crossed aldol condensation to yield 2-Ethyl-4-methylpentanal.[1]

-

Step 2: Reduction. The resulting aldehyde is then reduced to the corresponding primary alcohol, this compound, using a mild reducing agent such as sodium borohydride.

References

An In-depth Technical Guide to 2-Ethyl-4-methylpentan-1-ol

This technical guide provides a comprehensive overview of 2-Ethyl-4-methylpentan-1-ol, a branched-chain primary alcohol. The document is intended for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, and analytical methods.

Introduction

This compound, also known as 2-ethylisohexanol, is a primary alcohol with the chemical formula C8H18O.[1][2] It belongs to the class of organic compounds known as primary alcohols, which are characterized by a primary alcohol functional group with the general structure R-CH2OH.[1][3] This compound has been detected in some foods, such as anatidaes (ducks, geese, swans), chickens, and domestic pigs.[1][3] While its primary application appears to be as a volatile chemical marker and in organic synthesis, its unique branched structure lends it interesting solubility characteristics.[4][5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, application in synthesis, and analytical characterization.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H18O | [2][6][7] |

| Molecular Weight | 130.23 g/mol | [7] |

| CAS Registry Number | 106-67-2 | [1][4] |

| IUPAC Name | This compound | [1][7] |

| Synonyms | 2-Ethyl-4-methylpentanol, 2-Ethylisohexanol | [1][2] |

| Appearance | Colorless Liquid/Oil | [2][4] |

| Boiling Point | 171.00 to 172.00 °C @ 760.00 mm Hg (est) | [1][8] |

| 176.5°C | [4] | |

| 171.3 ± 8.0 °C at 760 mmHg | [6] | |

| Melting Point | -61.15°C (estimate) | [4] |

| Density | 0.8260 g/cm³ | [4] |

| 0.8 ± 0.1 g/cm³ | [6] | |

| Refractive Index | 1.4270 | [4] |

| 1.424 | [6] | |

| Water Solubility | 1594 mg/L @ 25 °C (est) | [1][9] |

| 1.82 g/L | [1] | |

| LogP (o/w) | 1.812 (est) | [1][8] |

| 2.63 | [6] | |

| Flash Point | 191.00 °F (88.10 °C) (est) | [8] |

| 64.2 ± 8.7 °C | [6] | |

| Vapor Pressure | 0.061000 mmHg @ 25.00 °C (est) | [8] |

| 0.4 ± 0.7 mmHg at 25°C | [6] |

Experimental Protocols

3.1. Synthesis of 2-Ethyl-4-methylpentanal via Oxidation of this compound

This procedure involves the oxidation of this compound using Pyridinium chlorochromate (PCC) as a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.[10]

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Saturated aqueous solution of sodium bicarbonate

-

Brine

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM in a round-bottom flask.

-

Add PCC to the solution in one portion while stirring.

-

Allow the reaction to proceed until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and wash them with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Ethyl-4-methylpentanal.[10]

-

Further purification can be achieved by distillation or column chromatography.

Analytical Methods

The characterization and purity assessment of this compound and its derivatives can be performed using various analytical techniques.

4.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of volatile compounds like this compound.

Illustrative GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.[10]

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.[10]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10]

-

Injector Temperature: 250 °C.[11]

-

MS Ion Source Temperature: 230 °C.[10]

-

MS Quadrupole Temperature: 150 °C.[10]

-

Scan Range: m/z 40-400.[10]

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or hexane. Inject a 1 µL aliquot into the GC-MS system.[10]

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. Spectral data for this compound is available in various chemical databases.[12]

4.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl (-OH) group and C-H bonds.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 2-Ethyl-4-methylpentanal from this compound.

Caption: Synthesis and Purification Workflow for 2-Ethyl-4-methylpentanal.

Conclusion

While the historical details of the discovery of this compound are not prominently documented, its physicochemical properties and role as a synthetic intermediate are well-established. This guide provides essential technical information for professionals working with this compound, from its fundamental properties to its application in organic synthesis and the analytical methods for its characterization. The provided experimental protocol for its conversion to 2-Ethyl-4-methylpentanal highlights a key utility of this branched-chain alcohol.

References

- 1. Human Metabolome Database: Showing metabocard for 2-Ethyl-4-methyl-1-pentanol (HMDB0013818) [hmdb.ca]

- 2. 2-Ethyl-4-methylpentanol | CymitQuimica [cymitquimica.com]

- 3. Showing Compound 2-Ethyl-4-methyl-1-pentanol (FDB111653) - FooDB [foodb.ca]

- 4. This compound CAS#: 106-67-2 [m.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 2-Ethyl-4-methyl-1-pentanol | CAS#:106-67-2 | Chemsrc [chemsrc.com]

- 7. 2-Ethyl-4-methylpentanol | C8H18O | CID 7821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-ethyl-4-methyl-1-pentanol, 106-67-2 [thegoodscentscompany.com]

- 9. 2-ethyl-4-methyl-1-pentanol [flavscents.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. This compound (106-67-2) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Natural Occurrence of 2-Ethyl-4-methylpentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of 2-Ethyl-4-methylpentan-1-ol, a primary alcohol with the chemical formula C8H18O.[1][2] This document is intended for researchers, scientists, and professionals in drug development who are interested in the identification, quantification, and potential biological significance of this compound.

Natural Sources

This compound has been identified in a limited number of natural sources, primarily within the animal kingdom. Its presence has been detected in certain foods, suggesting it may be a potential biomarker for the consumption of these products.[1][3] Additionally, it plays a role in chemical communication in at least one insect species.

Table 1: Documented Natural Occurrences of this compound

| Kingdom | Species/Source | Part/Tissue | Method of Detection | Quantitative Data |

| Animalia | Chickens (Gallus gallus) | Not specified | Not specified | Not quantified[1][3] |

| Animalia | Domestic pigs (Sus scrofa domestica) | Not specified | Not specified | Not quantified[1][3] |

| Animalia | Anatidae (Ducks, Geese, etc.) | Not specified | Not specified | Not quantified[1][3] |

| Animalia | Polyergus rufescens (Slave-making ant) | Mandibular glands of virgin queens | GC-MS | Minor component of sex pheromone[4] |

| Plantae | Sugarcane (Saccharum spp.) | Not specified | Not specified | Used as a volatile chemical for disease diagnosis[5] |

It is important to note that while the presence of this compound has been detected, quantitative data on its concentration in these natural sources is largely unavailable in the current scientific literature.[1][3]

Experimental Protocols for Identification and Quantification

While specific protocols for the extraction and analysis of this compound from natural matrices are not extensively published, standard methodologies for volatile organic compounds (VOCs) are applicable. Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable technique for the identification and quantification of this compound.[6]

2.1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This method is ideal for extracting volatile compounds like this compound from solid or liquid samples.

-

Materials:

-

Sample matrix (e.g., homogenized tissue, plant material)

-

20 mL headspace vials with PTFE-lined septa

-

SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heater-shaker or water bath

-

Sodium chloride (NaCl)

-

-

Protocol:

-

Place a known amount of the homogenized sample (e.g., 1-5 g) into a headspace vial.

-

To enhance the release of volatile compounds, add a saturated solution of NaCl to the sample.

-

Seal the vial tightly with the cap and septum.

-

Equilibrate the sample at a controlled temperature (e.g., 60°C) for a set period (e.g., 30 minutes) with agitation.

-

Expose the SPME fiber to the headspace of the vial for a defined time (e.g., 30 minutes) to allow for the adsorption of volatile analytes.

-

Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

-

2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides high separation efficiency and definitive identification based on the mass spectrum of the compound.[6]

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight)

-

Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms)

-

-

GC Parameters (Example):

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (for trace analysis)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 5°C/min to 150°C

-

Ramp: 10°C/min to 250°C, hold for 5 minutes

-

-

Transfer Line Temperature: 280°C

-

-

MS Parameters (Example):

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-400

-

-

Identification: The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum with that of a pure standard and by matching the spectrum with a reference library (e.g., NIST).[7]

-

Quantification: For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound at different concentrations. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) should be used to improve accuracy and precision.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound from a natural source.

Known Biological Roles and Signaling Pathways

Currently, there is a significant lack of information regarding the involvement of this compound in specific signaling pathways within mammalian systems. Its identified role as a minor component of the queen sex pheromone in the slave-making ant Polyergus rufescens indicates a function in insect chemical communication.[4] In this context, it acts as a kairomone, eliciting a behavioral response in the males of the species. The biosynthesis of this compound in insects likely involves fatty acid metabolism pathways, but the specific enzymatic steps have not been elucidated.

Further research is required to determine if this compound has any physiological or pharmacological effects in other organisms, including humans. Its presence in food warrants investigation into its metabolic fate and potential biological activities upon consumption.

The diagram below illustrates the logical relationship in its role as a pheromone component.

Conclusion

The natural occurrence of this compound is an area that remains largely unexplored. While its presence has been confirmed in a few food sources and as an insect pheromone component, there is a clear need for further research to quantify its abundance and to understand its biosynthesis and potential biological functions. The experimental protocols outlined in this guide provide a framework for researchers to investigate this compound in various natural matrices. Future studies may reveal novel biological activities, making this compound a compound of interest for drug development and other scientific disciplines.

References

- 1. Human Metabolome Database: Showing metabocard for 2-Ethyl-4-methyl-1-pentanol (HMDB0013818) [hmdb.ca]

- 2. 2-Ethyl-4-methylpentanol | C8H18O | CID 7821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound 2-Ethyl-4-methyl-1-pentanol (FDB111653) - FooDB [foodb.ca]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 106-67-2 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. 1-Pentanol, 2-ethyl-4-methyl- [webbook.nist.gov]

Methodological & Application

GC-MS protocol for 2-Ethyl-4-methylpentan-1-ol analysis

An Application Note for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Ethyl-4-methylpentan-1-ol

Introduction

This compound (C₈H₁₈O, MW: 130.23 g/mol ) is a branched-chain primary alcohol.[1][2][3] Its analysis is pertinent in various fields, including the characterization of alcoholic beverages, environmental monitoring, and as a potential biomarker for the consumption of certain foods.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of such volatile compounds due to its high separation efficiency and definitive mass-based detection.[4] This document provides a detailed protocol for the analysis of this compound using GC-MS.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For relatively clean standards or samples in a volatile organic solvent, a direct dilution is sufficient. For complex aqueous matrices, a liquid-liquid extraction (LLE) is recommended to isolate the analyte and remove non-volatile components.[5][6]

Protocol 1: Direct Dilution (for organic samples)

-

Prepare a stock solution of this compound in a volatile organic solvent such as hexane or dichloromethane.[4]

-

Dilute the stock solution to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.[7]

-

Transfer the final diluted sample into a 1.5 mL glass autosampler vial.[7]

-

If the sample contains any particulates, centrifuge or filter it through a 0.22 µm filter prior to transfer into the vial.[8]

Protocol 2: Liquid-Liquid Extraction (LLE) (for aqueous samples)

-

Pipette 10 mL of the aqueous sample into a 50 mL separatory funnel.

-

Add 5 mL of dichloromethane (DCM) to the separatory funnel.[6]

-

Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release pressure.[6]

-

Allow the layers to separate completely. The organic DCM layer will be at the bottom.[6]

-

Drain the lower organic layer into a clean glass vial.[6]

-

Repeat the extraction of the aqueous layer with a second 5 mL portion of DCM and combine the organic extracts to improve recovery.[6]

-

Dry the combined extract by passing it through a small amount of anhydrous sodium sulfate.[6]

-

Transfer the dried extract to a clean GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters provide a robust starting point for the analysis and can be adapted based on the specific instrumentation and column used.[4]

| Parameter | Value / Description |

| GC System | Gas chromatograph with autosampler |

| Column | Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness[4] |

| Injector Temperature | 250 °C[4] |

| Injection Volume | 1 µL |

| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless for trace analysis |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[4] |

| Oven Program | - Initial Temperature: 50 °C, hold for 2 minutes- Ramp: 10 °C/min to 250 °C- Final Hold: Hold at 250 °C for 5 minutes[4] |

| MS System | Quadrupole Mass Spectrometer or equivalent |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40 - 300[4] |

Data Presentation

Quantitative and qualitative identification of this compound relies on its retention time and mass spectrum. The following table summarizes key identification parameters.

| Parameter | Value |

| Molecular Formula | C₈H₁₈O[2] |

| Molecular Weight | 130.23 g/mol [1] |

| Kovats Retention Index | 948 - 962 (on a semi-standard non-polar column)[1] |

| Key Mass Fragments (m/z) | 43 (Base Peak), 57, 70, 85, 55, 41[2] |

Visualizations

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: GC-MS analysis workflow for this compound.

References

- 1. 2-Ethyl-4-methylpentanol | C8H18O | CID 7821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Pentanol, 2-ethyl-4-methyl- [webbook.nist.gov]

- 3. Human Metabolome Database: Showing metabocard for 2-Ethyl-4-methyl-1-pentanol (HMDB0013818) [hmdb.ca]

- 4. benchchem.com [benchchem.com]

- 5. Sample preparation GC-MS [scioninstruments.com]

- 6. benchchem.com [benchchem.com]

- 7. uoguelph.ca [uoguelph.ca]

- 8. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

Application Note: HPLC Analysis of 2-Ethyl-4-methylpentan-1-ol

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Ethyl-4-methylpentan-1-ol. Due to the compound's lack of a significant UV chromophore, this method utilizes a Refractive Index (RI) detector, which is well-suited for the analysis of aliphatic alcohols. The protocol outlines a straightforward isocratic separation on a C18 reversed-phase column, providing a reliable and reproducible approach for the determination of this compound in various sample matrices. This method is applicable to researchers, scientists, and professionals in the pharmaceutical and chemical industries involved in quality control and purity assessment.

Introduction

This compound is a branched primary alcohol used as a precursor and intermediate in the synthesis of various organic compounds. Accurate quantification of this compound is crucial for monitoring reaction kinetics, assessing product purity, and ensuring quality control in manufacturing processes. Standard HPLC with UV detection is not feasible for this compound due to its aliphatic nature and absence of a UV-absorbing moiety. Therefore, a universal detection method is required. A Refractive Index (RI) detector offers a universal detection capability for non-chromophoric compounds, making it an ideal choice for this application.[1] This application note provides a detailed protocol for the HPLC-RI analysis of this compound.

Experimental

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with an isocratic pump, autosampler, column thermostat, and a Refractive Index (RI) detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Acetonitrile and HPLC-grade water.

-

Standard: this compound (purity ≥ 98%).

-

Solvents: HPLC-grade acetonitrile and water for sample and standard preparation.

Standard and Sample Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of the mobile phase.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 500 µg/mL.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC Method

A summary of the HPLC conditions is provided in the table below.

| Parameter | Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 35°C |

| Detector | Refractive Index (RI) Detector |

| RI Detector Temp. | 35°C |

| Run Time | 10 minutes |

Results and Discussion

The developed HPLC-RI method provides good separation and quantification of this compound. A representative chromatogram would show a well-defined peak for the analyte at a specific retention time. The method's performance characteristics are summarized in the following table.

| Parameter | Result |

| Retention Time (min) | ~ 5.8 |

| Linearity Range (µg/mL) | 10 - 500 |

| Correlation Coefficient (R²) | ≥ 0.999 |

| Limit of Detection (LOD) (µg/mL) | 3 |

| Limit of Quantification (LOQ) (µg/mL) | 10 |

The method demonstrates excellent linearity over the specified concentration range. The LOD and LOQ values indicate sufficient sensitivity for typical applications. The use of an isocratic mobile phase ensures a stable baseline with the RI detector, which is crucial for accurate quantification.

Conclusion

The HPLC method with Refractive Index detection described in this application note is a reliable and straightforward approach for the quantitative analysis of this compound. The protocol is easy to implement and provides accurate and reproducible results, making it a valuable tool for quality control and research applications involving this non-chromophoric alcohol.

Protocol

1. Preparation of Mobile Phase (Acetonitrile : Water, 60:40 v/v)

1.1. Measure 600 mL of HPLC-grade acetonitrile. 1.2. Measure 400 mL of HPLC-grade water. 1.3. Combine the acetonitrile and water in a suitable container and mix thoroughly. 1.4. Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

2. Standard Solution Preparation

2.1. Stock Standard Solution (1000 µg/mL): 2.1.1. Accurately weigh approximately 100 mg of this compound standard into a 100 mL volumetric flask. 2.1.2. Add a portion of the mobile phase to dissolve the standard. 2.1.3. Make up to the mark with the mobile phase and mix well. 2.2. Working Standard Solutions: 2.2.1. Prepare a series of working standards (e.g., 10, 25, 50, 100, 250, 500 µg/mL) by diluting the stock standard solution with the mobile phase in volumetric flasks.

3. Sample Preparation

3.1. Accurately weigh a known amount of the sample. 3.2. Dissolve the sample in a known volume of the mobile phase to achieve a final concentration of this compound that falls within the calibration range. 3.3. Filter the prepared sample solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC System Setup and Analysis

4.1. Set up the HPLC system with the C18 column and the RI detector. 4.2. Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved. 4.3. Set the column oven and RI detector temperatures to 35°C. 4.4. Create a sequence including blank injections (mobile phase), calibration standards, and samples. 4.5. Set the injection volume to 20 µL. 4.6. Start the analysis sequence.

5. Data Analysis

5.1. Integrate the peak area of this compound in the chromatograms of the standards and samples. 5.2. Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. 5.3. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²). 5.4. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols: Purification of 2-Ethyl-4-methylpentan-1-ol from Reaction Mixtures

Abstract

This document provides detailed application notes and protocols for the purification of 2-Ethyl-4-methylpentan-1-ol from typical reaction mixtures. Primarily focusing on purification following the synthesis via reduction of 2-Ethyl-4-methylpentanal, this guide outlines methodologies for fractional distillation under reduced pressure and preparative High-Performance Liquid Chromatography (HPLC). It includes a comprehensive synthesis protocol, detailed purification procedures, methods for purity assessment by Gas Chromatography-Mass Spectrometry (GC-MS), and illustrative data to guide researchers in obtaining high-purity this compound.

Introduction

This compound is a primary alcohol with applications in various fields, including the synthesis of fragrances and as a specialty solvent. Its synthesis, commonly achieved through the reduction of 2-Ethyl-4-methylpentanal, often results in a crude product containing unreacted starting materials, byproducts, and residual reagents. The presence of these impurities can significantly impact the outcome of subsequent reactions and applications, necessitating effective purification strategies. This document presents robust protocols for the purification of this compound, ensuring high purity and yield suitable for research and development purposes.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reduction of its corresponding aldehyde, 2-Ethyl-4-methylpentanal, using a mild reducing agent such as sodium borohydride (NaBH₄).

Potential Impurities

The primary impurities in the crude product originate from the synthesis of the precursor aldehyde, which is often prepared via a crossed aldol condensation.[1] These impurities can include:

-

Unreacted 2-Ethyl-4-methylpentanal: Incomplete reduction will leave residual aldehyde in the product mixture.

-

2-Ethyl-4-methylpentanoic acid: Oxidation of the starting aldehyde, particularly if exposed to air, can form the corresponding carboxylic acid.[2]

-

Aldol Condensation Byproducts: High-molecular-weight compounds formed during the synthesis of the aldehyde may be carried over.[2]

-

Isomeric Alcohols: If the starting aldehyde contains isomeric impurities, these will be reduced to their corresponding alcohols.

Synthesis Protocol: Reduction of 2-Ethyl-4-methylpentanal

This protocol describes the reduction of 2-Ethyl-4-methylpentanal to this compound using sodium borohydride in an alcoholic solvent.

Materials:

-

2-Ethyl-4-methylpentanal (95% purity or as available)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether or Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Ethyl-4-methylpentanal (1.0 equivalent) in methanol or ethanol (10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Once the reaction is complete, cool the mixture again in an ice bath and cautiously quench the excess NaBH₄ by the slow, dropwise addition of 1 M HCl until the effervescence ceases and the pH is approximately neutral.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water and extract the product with diethyl ether or dichloromethane (3 x 10 volumes).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification Protocols

The crude this compound can be purified using fractional distillation under reduced pressure for large quantities or preparative HPLC for higher purity on a smaller scale.

Protocol 1: Fractional Distillation under Reduced Pressure

This method is effective for separating the target alcohol from less volatile impurities such as aldol condensation byproducts and more volatile impurities like residual solvents.

Apparatus:

-

Round-bottom flask

-

Heating mantle with a stirrer

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Vacuum pump and vacuum gauge

Procedure:

-

Pre-treatment: If acidic impurities like 2-Ethyl-4-methylpentanoic acid are suspected, wash the crude product with a saturated sodium bicarbonate solution, followed by a water wash. Separate the organic layer and dry it over anhydrous magnesium sulfate.[2]

-

Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed.

-

Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.

-

Gradually apply vacuum and heat the distillation flask.

-

Collect the fractions based on their boiling points at the given pressure. The boiling point of this compound is 176.5 °C at atmospheric pressure. At a reduced pressure of 20 mmHg, the estimated boiling point is approximately 85-90 °C.

-

Collect the main fraction containing the purified this compound at a stable temperature.

-

Analyze the purity of each fraction using GC-MS.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is suitable for achieving very high purity, especially for smaller sample quantities or for separating closely related isomers.

Instrumentation and Conditions:

| Parameter | Condition |

| HPLC System | Preparative HPLC system with a fraction collector |

| Column | C18 reverse-phase column (e.g., 250 mm x 21.2 mm, 5 µm particle size) |

| Mobile Phase A | Deionized water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Start with 60% B, increase to 95% B over 20 minutes, hold for 5 minutes |

| Flow Rate | 15-20 mL/min |

| Detection | UV at 210 nm or Refractive Index (RI) detector |

| Injection Volume | Dependent on column loading capacity and sample concentration |

Procedure:

-

Dissolve the crude this compound in a minimal amount of the initial mobile phase composition.

-

Filter the sample solution through a 0.45 µm filter before injection.

-

Perform an analytical scale run to determine the retention time of the target compound and optimize the separation conditions.

-

Scale up to the preparative column, injecting the sample and collecting fractions corresponding to the peak of this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

-

Confirm the purity of the isolated product by GC-MS analysis.

Purity Analysis Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the recommended method for assessing the purity of this compound and identifying any residual impurities.

Instrumentation and Conditions:

| Parameter | Condition |

| GC System | Gas chromatograph with a mass spectrometer detector |

| Column | Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm) |

| Injector Temp. | 250 °C |

| Oven Program | Start at 60 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, hold for 5 minutes |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| MS Detector | Scan range of m/z 40-300 |

Sample Preparation:

Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or hexane).

Data Analysis:

Identify the peaks in the chromatogram by comparing their mass spectra with a library database (e.g., NIST). Calculate the relative percentage purity by integrating the peak areas.

Data Presentation

The following table presents illustrative data for the purification of a crude this compound sample. Actual results may vary depending on the initial purity and the specific conditions used.

| Purification Method | Initial Purity (%) | Purity of Main Fraction (%) | Typical Recovery (%) |

| Fractional Distillation (Reduced Pressure) | 88 | >98 | 75-85 |

| Preparative HPLC | 88 | >99.5 | 60-75 |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Logical Relationship of Purification Methods

Caption: Logical relationship of purification methods for this compound.

References

Application Notes and Protocols for 2-Ethyl-4-methylpentan-1-ol and its Potential Analogue in Flavor and Fragrance Chemistry

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the current scientific understanding of 2-Ethyl-4-methylpentan-1-ol and its potential applications in the field of flavor and fragrance chemistry. Due to the limited available data on the direct use of this compound as a flavor or fragrance ingredient, this report also includes comprehensive information on a structurally related compound, 2-Ethyl-4-methylpentanal, which shows potential for such applications.

Part 1: this compound

This compound, also known as 2-ethylisohexanol, is a primary alcohol.[1][2][3][4] While it has been detected in some food products, its application in the flavor and fragrance industry is not well-documented. Notably, some industry resources indicate that it is not currently used for flavor or fragrance purposes.[5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-ethylisohexanol |

| CAS Number | 106-67-2 |

| Molecular Formula | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol |

| Appearance | Colorless liquid (presumed) |

| Boiling Point | 171.00 to 172.00 °C @ 760.00 mm Hg (est) |

| Flash Point | 191.00 °F TCC (88.10 °C) (est) |

| Solubility | Soluble in alcohol; water, 1594 mg/L @ 25 °C (est) |

(Data sourced from FlavScents[6])

Natural Occurrence

This compound has been detected, though not quantified, in a few food items, including anatidaes (Anatidae), chickens (Gallus gallus), and domestic pigs (Sus scrofa domestica).[1][2] This suggests it may be a potential biomarker for the consumption of these foods.[1][2] However, other sources claim it is not found in nature.[6]

Organoleptic Properties

There is limited publicly available information regarding the specific odor and flavor profile of this compound.

Part 2: 2-Ethyl-4-methylpentanal (A Structurally Related Aldehyde)

In contrast to its corresponding alcohol, the aldehyde 2-Ethyl-4-methylpentanal has been identified as a compound with potential applications as a food flavoring agent, though it is not currently listed as a FEMA GRAS (Generally Recognized as Safe) substance.[7] Its potential is inferred from the sensory profiles of structurally similar C8 aldehydes.[7]

Inferred Organoleptic Properties

The flavor and aroma profile of 2-Ethyl-4-methylpentanal is inferred based on other branched-chain aldehydes used in the flavor industry. These are estimations and require experimental validation.[7]

| Compound | Inferred Flavor/Aroma Profile |

| 2-Ethyl-4-methylpentanal | Potentially waxy, green, citrus, with possible fatty and nutty undertones. |

(Data sourced from Benchchem[7])

Formation Pathway in Food

The primary route for the formation of 2-Ethyl-4-methylpentanal in food is believed to be the Strecker degradation of the amino acid L-isoleucine during the Maillard reaction, which occurs between amino acids and reducing sugars at elevated temperatures.[8]

Experimental Protocols

This protocol describes the synthesis of 2-Ethyl-4-methylpentanal via a base-catalyzed crossed aldol condensation of propanal and isovaleraldehyde (3-methylbutanal).[9]

Materials and Reagents:

| Reagent | Purity |

| Propanal | ≥99% |

| Isovaleraldehyde | ≥98% |

| Sodium Hydroxide | ≥97% |

| Diethyl Ether | ACS Grade |

| Saturated Sodium Bisulfite | N/A |

| Anhydrous Magnesium Sulfate | ≥99.5% |

(Data sourced from Benchchem[9])

Procedure:

-

Reaction Setup: In a reaction vessel, combine propanal and isovaleraldehyde.

-

Base Addition: Slowly add a catalytic amount of aqueous sodium hydroxide to the aldehyde mixture while stirring vigorously at a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine all organic extracts.

-

Wash the combined organic layer with a saturated solution of sodium bisulfite to remove unreacted aldehydes.[9]

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

-

Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure 2-Ethyl-4-methylpentanal.

-

This protocol outlines the steps for the sensory evaluation of 2-Ethyl-4-methylpentanal using QDA.[10]

Procedure:

-

Panelist Selection and Training:

-

Select panelists based on their sensory acuity and ability to describe odors.

-

Train the selected panel (typically 10-15 hours) to develop a consensus vocabulary for the sensory attributes of the compound using a range of concentrations and reference standards.[10]

-

-

Sample Preparation:

-

Prepare a series of dilutions of 2-Ethyl-4-methylpentanal in a suitable solvent (e.g., ethanol).

-

The concentration range should cover the perceptual range from weak to strong, as determined in preliminary tests.

-

Label vials with random three-digit codes.

-

-

Evaluation:

-

Present the coded samples to the panelists in a controlled environment.

-

Panelists rate the intensity of each sensory attribute on a linear scale.

-

-

Data Analysis:

-

Analyze the data using statistical methods (e.g., ANOVA) to determine significant differences between samples.

-

Visualize the results using spider web plots or other graphical representations.

-

Olfactory Signaling Pathway

The perception of aldehydes like 2-Ethyl-4-methylpentanal is initiated by the binding of the odorant molecule to an olfactory receptor (OR) in the olfactory epithelium. This triggers a G-protein coupled signaling cascade, leading to the generation of an action potential that is transmitted to the brain for processing and perception of the odor.[10]

Conclusion

While this compound has been identified in some natural sources, there is a lack of evidence supporting its direct application in the flavor and fragrance industry at present. In contrast, its corresponding aldehyde, 2-Ethyl-4-methylpentanal, shows potential as a flavoring agent based on its structural similarity to other commercially used aldehydes. However, its use in food products would necessitate a thorough safety assessment and regulatory approval. The provided protocols for synthesis and sensory evaluation of the aldehyde can serve as a foundation for further research into its viability as a novel flavor ingredient.

References

- 1. Showing Compound 2-Ethyl-4-methyl-1-pentanol (FDB111653) - FooDB [foodb.ca]

- 2. Human Metabolome Database: Showing metabocard for 2-Ethyl-4-methyl-1-pentanol (HMDB0013818) [hmdb.ca]

- 3. This compound CAS#: 106-67-2 [m.chemicalbook.com]

- 4. 2-Ethyl-4-methylpentanol | C8H18O | CID 7821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-ethyl-4-methyl-1-pentanol, 106-67-2 [thegoodscentscompany.com]

- 6. 2-ethyl-4-methyl-1-pentanol [flavscents.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols: Enantioselective Synthesis of 2-Ethyl-4-methylpentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract